molecular formula C16H12ClN3O2 B4461379 4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No. B4461379
M. Wt: 313.74 g/mol
InChI Key: LEMSKKCJSAYTJB-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, an oxadiazole ring, and a chloro group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized through various methods, including the reaction of amidoximes with isatoic anhydrides .


Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions due to their unique structure. They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Antibacterial Activity

The compound demonstrates potent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) , a bacterium responsible for rice bacterial leaf blight. Specifically, compound 5v exhibits an EC50 value of 28.52 μg/mL , surpassing conventional agents like bismerthiazol and thiodiazole copper . Researchers have identified it as a potential alternative template for novel antibacterial agents.

Antifungal Activity

Against the fungal pathogen Rhizoctonia solani , compound 5v also displays anti-fungal activity. This property is crucial for combating diseases like rice sheath wilt, which poses a significant threat to global agriculture .

Nematocidal Activity

The compound exhibits moderate nematocidal activity against Meloidogyne incognita , a plant-parasitic nematode. Given the economic losses caused by nematode-infected crops, this finding highlights its potential as an agricultural solution .

Antioxidative Properties

While not directly related to its agricultural applications, compound 5v belongs to a class of compounds known for their antioxidative effects. These properties are valuable in various contexts, including health and environmental protection .

Cosmetic Applications

Interestingly, N-substituted sulfonyloxybenzylamines , which share structural similarities with our compound, have been associated with skin appearance improvement. These compounds stimulate collagen production and may contribute to reversing skin wrinkles .

Anticancer Potential

Although not explicitly studied for this compound, the broader class of 1,2,4-oxadiazoles has been investigated for anticancer properties. Further research could explore whether compound 5v exhibits similar effects .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of oxadiazoles and benzamides .

properties

IUPAC Name

4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-18-16(22-20-10)13-4-2-3-5-14(13)19-15(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMSKKCJSAYTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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